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Compound of Interest

Compound Name: Bongkrekic Acid (ammonium salt)

Cat. No.: B1163429

Get Quote

Executive Summary & Mechanism of Action
Bongkrekic acid (BKA) is a specific, high-affinity inhibitor of the Adenine Nucleotide

Translocase (ANT), a core component of the mitochondrial inner membrane (MIM).[1][2][3]

Unlike other mitochondrial toxins, BKA’s utility lies in its unique conformational locking

mechanism.

The "m-State" Locking Mechanism
To understand BKA assays, one must understand the ANT cycle. ANT functions by oscillating

between two conformations:

c-state: Binding site faces the intermembrane space (cytosol).

m-state: Binding site faces the mitochondrial matrix.[4]

BKA specifically targets the matrix side of ANT, locking the transporter in the "m-state." This

prevents the binding of cytosolic ADP, effectively halting ATP/ADP exchange.
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Crucial Distinction: This contrasts with Atractyloside (ATR), which binds the cytosolic side and

locks ANT in the "c-state."[4] This distinction is vital for Mitochondrial Permeability Transition

Pore (mPTP) studies, as the c-state promotes pore opening, while the m-state (stabilized by

BKA) inhibits pore opening.

Visualization: ANT Conformational Locking
The following diagram illustrates the opposing mechanisms of BKA and ATR, providing the

logic for their use as opposing controls in mPTP assays.
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Figure 1: BKA crosses the membrane to lock ANT in the m-state, preventing pore opening. ATR

acts externally to lock the c-state, promoting pore opening.

Safety & Handling (Critical)
WARNING: BKA is a potent respiratory toxin associated with fatal food poisoning (fermented

coconut/corn). It has a steep dose-response curve.
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Handling: Use in a fume hood. Wear double nitrile gloves.

Solubility: BKA is lipophilic but often supplied as a salt.

Stock Prep: Dissolve in 0.1 M NaOH or DMSO (up to 10 mM).

Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

Deactivation: Treat spills with 10% bleach (sodium hypochlorite) for 30 minutes before

disposal.

Protocol A: Mitochondrial Swelling Assay (mPTP)
This is the "Gold Standard" assay for BKA. It relies on the fact that when the mPTP opens,

water rushes into the matrix, causing the mitochondria to swell and light scattering

(absorbance) to decrease.

Objective: Validate if a drug/condition induces mPTP via ANT. Logic: If BKA prevents the

swelling induced by your test compound, the mechanism is ANT-dependent mPTP opening.

Materials
Isolated liver or heart mitochondria (Rat/Mouse).

Assay Buffer: 125 mM Sucrose, 65 mM KCl, 10 mM HEPES, pH 7.2. (Must be phosphate-

free initially if testing Pi sensitivity).

Inducer: Calcium Chloride (CaCl2) or Phosphate.

Inhibitor: Bongkrekic Acid (Stock: 10 mM in DMSO).

Control: Cyclosporin A (CsA) (Alternative mPTP inhibitor targeting Cyclophilin D).

Step-by-Step Methodology
Preparation: Resuspend isolated mitochondria in Assay Buffer to a final concentration of 0.5

mg protein/mL. Keep on ice.

Baseline Setup: In a 96-well plate or cuvette, add 190 µL of mitochondrial suspension.
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Pre-Incubation (CRITICAL):

Group A (Control): Add vehicle (DMSO).

Group B (BKA):[1][5] Add BKA (Final conc: 20–50 µM).

Note: Incubate for 2–5 minutes at 25°C. Unlike ATR, BKA must permeate the membrane

to bind the matrix side of ANT; insufficient pre-incubation leads to variable results.

Induction: Add CaCl2 (typically 50–200 µM depending on mitochondrial quality) to trigger

pore opening.

Measurement:

Method: Kinetic Absorbance.

Wavelength: 540 nm (or 520 nm).

Duration: 10–20 minutes.

Interval: Every 10–30 seconds.

Data Interpretation
Condition Absorbance Trend (540nm) Physiological State

Mito + Buffer Stable / Flat line Intact Mitochondria

Mito + Ca2+ Rapid Decrease Swelling (mPTP Open)

Mito + Ca2+ + BKA Stable / Delayed Decrease mPTP Inhibited (ANT Locked)

Mito + Ca2+ + ATR Accelerated Decrease mPTP Sensitized

Protocol B: Calcium Retention Capacity (CRC)
This assay is more sensitive than swelling. It measures how much Calcium mitochondria can

buffer before the pore collapses.[4]
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Logic: BKA stabilizes ANT, allowing mitochondria to sequester significantly more Calcium

before the mPTP opens.
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Figure 2: CRC Workflow. BKA increases the number of Ca2+ pulses tolerated before

fluorescence spikes (indicating release).

Protocol Highlights
Dye: Use Calcium Green-5N (1 µM), a low-affinity dye that only fluoresces when Calcium is

outside the mitochondria.

Pulsing: Inject small boluses of CaCl2 (e.g., 10 µM) every 2 minutes.

Observation:

Fluorescence spikes upon injection, then decays (uptake).

Eventually, fluorescence spikes and stays high (mPTP opens, Ca2+ dumps out).

BKA Effect: The system tolerates 2-3x more pulses than control.

Protocol C: Respiration Control
(Seahorse/Oxygraph)
BKA is an ANT inhibitor, meaning it stops the supply of ADP to ATP Synthase.[2] This mimics

the effect of Oligomycin (ATP Synthase inhibitor) but acts upstream.

Experimental Setup
Platform: Seahorse XF or Oroboros Oxygraph.
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Substrates: Pyruvate/Malate (Complex I) or Succinate/Rotenone (Complex II).

Expected Results (Causality Analysis)
State 2 (Substrate only): Low respiration.

State 3 (Add ADP): Respiration shoots up (ATP production begins).

Add BKA: Respiration crashes back to State 4 (leak) levels.

Why? ANT is locked.[4] ADP cannot enter.[6] ATP Synthase stops.[6] The proton gradient

builds up, inhibiting the Electron Transport Chain (respiratory control).

Comparison of Mitochondrial Modulators
Use this table to select the correct control for your BKA experiments.

Compound Target Binding Site Effect on ANT
Effect on
mPTP

Bongkrekic Acid

(BKA)
ANT Matrix (Inner) Locks m-state Inhibits (Closes)

Atractyloside

(ATR)
ANT Cytosol (Outer) Locks c-state

Activates

(Opens)

Cyclosporin A

(CsA)
CypD Matrix

Dissociates

CypD
Inhibits (Closes)

Oligomycin ATP Synthase F0 Subunit N/A Variable/Null
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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